2-Formyl-5-hydroxy-3-methoxybenzoic acid
Description
Properties
CAS No. |
918668-57-2 |
|---|---|
Molecular Formula |
C9H8O5 |
Molecular Weight |
196.16 g/mol |
IUPAC Name |
2-formyl-5-hydroxy-3-methoxybenzoic acid |
InChI |
InChI=1S/C9H8O5/c1-14-8-3-5(11)2-6(9(12)13)7(8)4-10/h2-4,11H,1H3,(H,12,13) |
InChI Key |
IUOZSRREQSUYNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1C=O)C(=O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Strategies for 2 Formyl 5 Hydroxy 3 Methoxybenzoic Acid
Retrosynthetic Analysis of 2-Formyl-5-hydroxy-3-methoxybenzoic acid
Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. The key to the retrosynthesis of 2-Formyl-5-hydroxy-3-methoxybenzoic acid lies in the judicious disconnection of the functional groups, considering their directing effects in electrophilic aromatic substitution and other functionalization reactions.
A primary disconnection involves the formyl group, which can be introduced ortho to the carboxylic acid group through a directed ortho-metalation strategy or other formylation reactions. This leads to the precursor 1 , 5-hydroxy-3-methoxybenzoic acid. Further disconnection of the hydroxyl and methoxy (B1213986) groups is guided by their directing effects. The hydroxyl group is an activating, ortho-, para-director, while the methoxy group is also an activating, ortho-, para-director. The carboxylic acid group, being a deactivating, meta-director, will also influence the regioselectivity of electrophilic substitution reactions.
A plausible retrosynthetic pathway is outlined below:
Figure 1: Retrosynthetic Analysis of 2-Formyl-5-hydroxy-3-methoxybenzoic acid
[A substituted benzoic acid with a free ortho position] --1. Strong Base (e.g., s-BuLi/TMEDA)--> [ortho-Lithiated intermediate] --2. Formylating agent (e.g., DMF)--> [ortho-Formylated benzoic acid]
Development of Novel and Efficient Synthetic Routes to 2-Formyl-5-hydroxy-3-methoxybenzoic acid
Green Chemistry Principles in Synthetic Design for 2-Formyl-5-hydroxy-3-methoxybenzoic acid
The application of green chemistry principles to the synthesis of 2-Formyl-5-hydroxy-3-methoxybenzoic acid is a critical consideration for developing environmentally benign and sustainable manufacturing processes. Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles relevant to the synthesis of this molecule include atom economy, the use of safer solvents and reagents, energy efficiency, and the use of renewable feedstocks.
Traditional synthetic routes to substituted aromatic aldehydes and carboxylic acids often involve methods with poor atom economy, the use of hazardous reagents, and the generation of significant waste. For instance, classical formylation reactions of phenols, a likely step in the synthesis of 2-Formyl-5-hydroxy-3-methoxybenzoic acid, such as the Reimer-Tiemann and Duff reactions, are known for their low yields and the use of harsh reagents.
In designing a greener synthesis for 2-Formyl-5-hydroxy-3-methoxybenzoic acid, several strategies can be employed. The ideal synthesis would maximize the incorporation of all reactant atoms into the final product, a concept known as high atom economy. This minimizes waste at the molecular level. For example, addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions.
The choice of solvents and reagents is another cornerstone of green synthetic design. The replacement of volatile and hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids can significantly reduce the environmental impact of a synthesis. Furthermore, the use of catalytic reagents in place of stoichiometric ones is preferred as they are used in smaller quantities and can often be recycled and reused.
Energy efficiency is also a key consideration. The development of synthetic methods that can be carried out at ambient temperature and pressure reduces energy consumption. The use of alternative energy sources such as microwave irradiation or ultrasound can also lead to shorter reaction times and increased yields, contributing to a more sustainable process.
While a specific, fully developed "green" synthesis for 2-Formyl-5-hydroxy-3-methoxybenzoic acid is not extensively detailed in the current literature, the principles of green chemistry provide a clear framework for the future design of such a process. The following table outlines a comparison between a hypothetical traditional synthesis and a potential greener alternative, highlighting key green chemistry metrics.
Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches for a Key Intermediate
| Metric | Hypothetical Traditional Route (e.g., Reimer-Tiemann) | Potential Greener Alternative (e.g., Catalytic Formylation) |
| Solvent | Chloroform (Hazardous, Volatile) | Water or Supercritical CO2 (Benign) |
| Reagents | Stoichiometric strong base (e.g., NaOH), Chloroform | Catalytic amount of a solid acid or base catalyst |
| Atom Economy | Low (significant byproduct formation) | High (fewer byproducts) |
| Energy Input | Requires heating for extended periods | Potentially lower temperature, shorter reaction time |
| Waste Generation | High (chlorinated waste, excess base) | Low (recyclable catalyst, benign solvent) |
The development of such a greener pathway would not only be environmentally advantageous but could also offer economic benefits through reduced waste disposal costs and more efficient use of resources. Future research in this area will likely focus on the application of novel catalytic systems and environmentally friendly reaction media to the synthesis of 2-Formyl-5-hydroxy-3-methoxybenzoic acid and related compounds.
Chemical Reactivity and Mechanistic Studies of 2 Formyl 5 Hydroxy 3 Methoxybenzoic Acid
Investigations into the Reactivity of the Formyl Group in 2-Formyl-5-hydroxy-3-methoxybenzoic acid
The aldehyde (formyl) group is a key site of chemical reactivity in 2-Formyl-5-hydroxy-3-methoxybenzoic acid, participating in a variety of nucleophilic addition and condensation reactions, as well as oxidation and reduction pathways.
Nucleophilic Addition and Condensation Reactions
The formyl group's electrophilic carbon is susceptible to attack by nucleophiles. This reactivity is fundamental to various condensation reactions, including the Knoevenagel and Wittig reactions, which are pivotal for carbon-carbon bond formation.
In reactions analogous to those of similar aldehydes like o-vanillin, 2-Formyl-5-hydroxy-3-methoxybenzoic acid is expected to undergo Knoevenagel condensation with active methylene (B1212753) compounds. For instance, the reaction with malononitrile (B47326), often catalyzed by a weak base like piperidine (B6355638), would likely yield a substituted benzopyran derivative. wikipedia.org Similarly, the Doebner modification of the Knoevenagel condensation, which utilizes pyridine (B92270) and a carboxylic acid-containing active methylene compound, could lead to the formation of substituted cinnamic acid derivatives. nih.gov
The Wittig reaction offers another avenue for modifying the formyl group, converting it into an alkene. nih.govsigmaaldrich.com The reaction with a phosphorus ylide, such as one generated from benzyltriphenylphosphonium (B107652) chloride, would be expected to produce a stilbene-like derivative. The stereochemical outcome of the Wittig reaction is often dependent on the nature of the ylide used. nih.gov
| Reaction Type | Reagents | Expected Product Type | Reference |
| Knoevenagel Condensation | Malononitrile, Piperidine | 2-imino-6-methoxy-2H-1-benzopyran-3-carbonitrile derivative | wikipedia.org |
| Doebner Modification | Malonic acid, Pyridine | Substituted cinnamic acid derivative | nih.gov |
| Wittig Reaction | Benzyltriphenylphosphonium chloride, Base | Stilbene derivative | nih.govsigmaaldrich.com |
Oxidation and Reduction Pathways of the Aldehyde Moiety
The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: Common oxidizing agents such as potassium permanganate (B83412) or nitric acid can oxidize the formyl group to a second carboxylic acid group, yielding a dicarboxylic acid derivative. uni.luwikipedia.org The reaction of the closely related compound vanillin (B372448) with permanganate in a neutral medium has been shown to produce vanillic acid. uni.luuminho.pt This suggests that 2-Formyl-5-hydroxy-3-methoxybenzoic acid would likely be oxidized to 2-carboxy-5-hydroxy-3-methoxybenzoic acid under similar conditions.
Reduction: Selective reduction of the aldehyde group in the presence of a carboxylic acid can be achieved using milder reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common reagent for the reduction of aldehydes and ketones to alcohols. ambeed.comchemspider.com It is anticipated that the treatment of 2-Formyl-5-hydroxy-3-methoxybenzoic acid with sodium borohydride in an alcoholic solvent would yield 2-(hydroxymethyl)-5-hydroxy-3-methoxybenzoic acid. wikipedia.org This type of reduction is well-documented for substituted hydroxybenzaldehydes. wikipedia.orgambeed.com More robust reduction methods, such as the Clemmensen reduction (using amalgamated zinc and hydrochloric acid), would reduce the carbonyl to a methylene group. nih.gov
| Reaction Type | Reagent | Expected Product | Reference |
| Oxidation | Potassium permanganate | 2-carboxy-5-hydroxy-3-methoxybenzoic acid | uni.luuminho.pt |
| Reduction | Sodium borohydride | 2-(hydroxymethyl)-5-hydroxy-3-methoxybenzoic acid | wikipedia.orgambeed.com |
| Clemmensen Reduction | Zn(Hg), HCl | 2-methyl-5-hydroxy-3-methoxybenzoic acid | nih.gov |
Impact of Hydroxyl and Methoxy (B1213986) Substituents on Aromatic Ring Reactivity
The hydroxyl and methoxy groups are strong activating, ortho-, para-directing groups that significantly influence the reactivity of the benzene (B151609) ring towards electrophilic substitution.
Electronic Effects on Electrophilic Aromatic Substitution Patterns
The hydroxyl group at C5 and the methoxy group at C3 work in concert to activate the aromatic ring. Their electron-donating effects, through resonance and induction, increase the electron density of the ring, making it more susceptible to electrophilic attack. The positions ortho and para to these activating groups are the most likely sites for substitution. In this molecule, the C4 and C6 positions are activated.
Azo coupling reactions, a type of electrophilic aromatic substitution, are illustrative of this activation. The reaction of diazonium salts with phenolic compounds typically occurs at the position para to the hydroxyl group. For 2-Formyl-5-hydroxy-3-methoxybenzoic acid, coupling with a diazonium salt, such as one derived from p-anisidine, would be expected to occur at the C6 position, yielding an azo-substituted derivative. lookchem.comresearchgate.net
Intramolecular Interactions and Tautomerism
A significant feature of o-hydroxybenzaldehydes is the formation of a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the formyl group. cas.org This interaction influences the compound's physical properties, such as its melting point and solubility, by reducing intermolecular hydrogen bonding. cas.org This intramolecular hydrogen bond can also affect the chemical reactivity of both the hydroxyl and formyl groups.
Derivatization Strategies for 2-Formyl-5-hydroxy-3-methoxybenzoic acid
The functional groups present in 2-Formyl-5-hydroxy-3-methoxybenzoic acid offer numerous possibilities for chemical derivatization, enabling the synthesis of a wide range of novel compounds.
One of the most common derivatization strategies for aldehydes is the formation of Schiff bases (imines) through condensation with primary amines. researchgate.net For example, reaction with aromatic amines can yield imine-linked compounds, which themselves can be valuable as ligands or biologically active molecules. The reaction of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde with 1,2-phenylenediamine has been reported to yield the corresponding bis-Schiff base. researchgate.net
Azo coupling, as mentioned earlier, is another effective derivatization method, introducing an azo linkage onto the aromatic ring, often leading to colored compounds with potential applications as dyes or indicators. lookchem.comresearchgate.net
Furthermore, the formyl group can serve as a precursor for the synthesis of various heterocyclic systems. For instance, reaction with bifunctional nucleophiles can lead to the formation of fused heterocyclic rings. The reaction of 3-formylchromones with various nucleophiles to produce a diverse array of heterocyclic structures has been extensively reviewed.
| Derivatization Strategy | Reagent(s) | Resulting Functional Group/Structure | Reference |
| Schiff Base Formation | Primary Amines (e.g., aniline) | Imine (-CH=N-R) | researchgate.net |
| Azo Coupling | Diazonium Salts | Azo linkage (-N=N-Ar) | lookchem.comresearchgate.net |
| Heterocycle Synthesis | Bifunctional Nucleophiles | Fused Heterocyclic Systems |
Modifications of the Carboxyl Group (e.g., Esterification, Amidation)
The carboxylic acid functionality of 2-Formyl-5-hydroxy-3-methoxybenzoic acid is a primary site for modification, most commonly through esterification and amidation reactions.
Esterification:
The conversion of the carboxylic acid to an ester can be achieved under various conditions. Standard acid-catalyzed esterification (Fischer esterification) with an alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid is a common method. For substrates sensitive to strong acids, milder methods are employed. For instance, the use of dehydrating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can facilitate ester formation at room temperature.
A documented derivative, ethyl 5-formyl-2-hydroxy-3-methoxybenzoate (CAS 3517-02-0), is synthesized through the esterification of 2-Formyl-5-hydroxy-3-methoxybenzoic acid with ethanol (B145695). lookchem.com This transformation highlights the accessibility of the carboxyl group for such modifications. While detailed experimental procedures for this specific reaction are not widely published, analogous esterifications of hydroxybenzoic acids are well-established. nih.gov For example, a green and efficient method for the esterification of various carboxylic acids, including those with phenolic hydroxyl groups, utilizes a dried Dowex H+/NaI approach, which can proceed at room temperature. nih.gov
Amidation:
The synthesis of amides from 2-Formyl-5-hydroxy-3-methoxybenzoic acid involves the activation of the carboxyl group followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride, which readily reacts with amines. Alternatively, peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) provide a mild and efficient route to amides, minimizing side reactions with the other functional groups. The choice of coupling reagent and reaction conditions is crucial to avoid undesired reactions at the phenolic hydroxyl or formyl groups.
Table 1: Representative Reactions of the Carboxyl Group
| Reaction Type | Reagents and Conditions | Product |
| Esterification | Ethanol, H₂SO₄ (cat.), Reflux | Ethyl 2-formyl-5-hydroxy-3-methoxybenzoate |
| Amidation | 1. SOCl₂ 2. R¹R²NH | N,N-Disubstituted-2-formyl-5-hydroxy-3-methoxybenzamide |
Functionalization of the Phenolic Hydroxyl Group
The phenolic hydroxyl group in 2-Formyl-5-hydroxy-3-methoxybenzoic acid is nucleophilic and can undergo various functionalization reactions, primarily alkylation and acylation, to form ethers and esters, respectively. The reactivity of this group is enhanced by the electron-donating methoxy group and moderated by the electron-withdrawing formyl and carboxyl groups.
Alkylation (Ether Formation):
Alkylation of the phenolic hydroxyl group is typically achieved via the Williamson ether synthesis. This involves deprotonation of the phenol (B47542) with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the more nucleophilic phenoxide ion. The subsequent reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other alkylating agents furnishes the corresponding ether. The choice of base and solvent is critical to ensure selectivity, as the carboxyl group can also be deprotonated. Using a weaker base like K₂CO₃ in a polar aprotic solvent such as acetone (B3395972) or DMF often favors O-alkylation. For instance, the alkylation of 4-hydroxybenzoic acid derivatives is a common strategy in the synthesis of more complex molecules. google.com
Acylation (Ester Formation):
The phenolic hydroxyl group can be acylated to form phenyl esters. This is commonly carried out by reacting the phenol with an acyl chloride or acid anhydride (B1165640) in the presence of a base like pyridine or triethylamine. These bases serve to neutralize the HCl or carboxylic acid byproduct and can also act as nucleophilic catalysts. A photocatalytic method for the specific acylation of phenolic hydroxyl groups using an aldehyde as the acylating agent in the presence of iridium and nickel catalysts has also been reported, offering a milder alternative to traditional methods. nih.gov
Table 2: Representative Reactions of the Phenolic Hydroxyl Group
| Reaction Type | Reagents and Conditions | Product |
| Alkylation | R-X, K₂CO₃, DMF | 2-Formyl-5-alkoxy-3-methoxybenzoic acid |
| Acylation | RCOCl, Pyridine | 5-Acyloxy-2-formyl-3-methoxybenzoic acid |
Formation of Schiff Bases and Other Condensation Products from the Formyl Group
The formyl group of 2-Formyl-5-hydroxy-3-methoxybenzoic acid is a versatile electrophilic center that readily participates in condensation reactions, most notably the formation of Schiff bases (imines).
Schiff Base Formation:
The reaction of the aldehyde with primary amines leads to the formation of Schiff bases. This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The reaction is often carried out in a solvent like ethanol or methanol (B129727), sometimes with a few drops of glacial acetic acid to facilitate the reaction. jocpr.comderpharmachemica.com The resulting imine can be isolated or used in situ for further transformations. The formation of Schiff bases from structurally similar compounds, such as 4-hydroxy-3-methoxybenzaldehyde (vanillin) and its derivatives, has been extensively studied, with a wide range of amines being successfully employed. jocpr.comresearchgate.net For example, the condensation of vanillin with various aminothiazoles in the presence of glacial acetic acid yields the corresponding Schiff bases. jocpr.com
Other Condensation Reactions:
The formyl group can also undergo other important carbon-carbon bond-forming condensation reactions:
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst such as piperidine or an amine-based ionic liquid. researchgate.netwikipedia.org This reaction is a powerful tool for the synthesis of substituted alkenes. For instance, 2-hydroxy-5-methoxybenzaldehyde (B1199172) reacts with malononitrile to form 2-imino-6-methoxy-2H-1-benzopyran-3-carbonitrile. wikipedia.org
Wittig Reaction: The Wittig reaction provides a method for the synthesis of alkenes by reacting the aldehyde with a phosphorus ylide (a Wittig reagent). masterorganicchemistry.comlibretexts.org The ylide is typically prepared by treating a phosphonium (B103445) salt with a strong base. masterorganicchemistry.com This reaction is highly regioselective, with the double bond forming specifically at the location of the original carbonyl group. The reaction of 2-hydroxy-3,6-dimethoxybenzaldehyde (B1609577) with alkyltriphenylphosphonium bromides under ultrasound irradiation is a reported example of a Wittig reaction on a similar substrate. asianpubs.org
Table 3: Representative Condensation Reactions of the Formyl Group
| Reaction Type | Reagents and Conditions | Product Type |
| Schiff Base Formation | R-NH₂, Ethanol, Acetic Acid (cat.) | Imine |
| Knoevenagel Condensation | CH₂(CN)₂, Piperidine (cat.), Reflux | Substituted Alkene |
| Wittig Reaction | Ph₃P=CHR, THF | Substituted Alkene |
Biological Activities and Molecular Mechanisms of 2 Formyl 5 Hydroxy 3 Methoxybenzoic Acid
Exploration of Antimicrobial Properties of 2-Formyl-5-hydroxy-3-methoxybenzoic acid
Efficacy Against Microbial Strains
No studies were found that investigated the efficacy of 2-Formyl-5-hydroxy-3-methoxybenzoic acid against any microbial strains. Consequently, no data on its minimum inhibitory concentration (MIC) or other measures of antimicrobial activity are available.
Elucidation of Anti-Microbial Mechanism of Action
As there are no studies on its antimicrobial activity, the mechanism of action by which 2-Formyl-5-hydroxy-3-methoxybenzoic acid might inhibit microbial growth has not been elucidated.
Antioxidant Activity Investigations of 2-Formyl-5-hydroxy-3-methoxybenzoic acid
Radical Scavenging Capabilities
There is no available research on the radical scavenging capabilities of 2-Formyl-5-hydroxy-3-methoxybenzoic acid. Standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays have not been reported for this specific compound.
Modulation of Cellular Redox Balance
Information regarding the ability of 2-Formyl-5-hydroxy-3-methoxybenzoic acid to modulate cellular redox balance is not present in the current scientific literature.
Computational and Theoretical Chemistry Studies of 2 Formyl 5 Hydroxy 3 Methoxybenzoic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Conformation
Quantum chemical calculations are fundamental to predicting the geometry and electronic properties of 2-Formyl-5-hydroxy-3-methoxybenzoic acid from first principles.
Density Functional Theory (DFT) Applications for Geometry Optimization
Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For 2-Formyl-5-hydroxy-3-methoxybenzoic acid, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to find the minimum energy conformation. nih.govnih.govresearchgate.net The process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the lowest energy state is achieved.
Below is a representative table of optimized geometric parameters that would be obtained from such a calculation, based on similar substituted benzoic acids. nih.govsharif.edu
| Parameter | Atom Pair/Group | Typical Calculated Value |
| Bond Length | C=O (Carboxylic Acid) | ~1.22 Å |
| Bond Length | C-O (Carboxylic Acid) | ~1.36 Å |
| Bond Length | O-H (Carboxylic Acid) | ~0.97 Å |
| Bond Length | C=O (Formyl Group) | ~1.21 Å |
| Bond Length | C-O (Methoxy Group) | ~1.37 Å |
| Bond Angle | O=C-O (Carboxylic Acid) | ~123° |
| Dihedral Angle | C-C-C=O (Formyl Group) | ~180° (for planarity) |
| Note: These values are illustrative and derived from computational studies on analogous molecules. |
Analysis of Molecular Orbitals and Charge Distribution
The electronic character of 2-Formyl-5-hydroxy-3-methoxybenzoic acid is dictated by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. asianpubs.org
A smaller HOMO-LUMO gap suggests higher reactivity. For this molecule, the electron-donating hydroxyl and methoxy (B1213986) groups and the electron-withdrawing formyl and carboxyl groups create a complex electronic landscape. The HOMO is typically distributed over the benzene (B151609) ring and the electron-rich substituents, while the LUMO is often localized on the electron-withdrawing groups.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of charge distribution. nih.govnih.gov For 2-Formyl-5-hydroxy-3-methoxybenzoic acid, MEP analysis would show negative potential (red/yellow) around the oxygen atoms of the carbonyl and hydroxyl groups, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group and the hydrogen of the hydroxyl group, highlighting sites for nucleophilic interaction.
| Property | Description | Typical Calculated Value |
| HOMO Energy | Electron-donating ability | ~ -6.5 eV |
| LUMO Energy | Electron-accepting ability | ~ -2.0 eV |
| HOMO-LUMO Gap | Chemical reactivity indicator | ~ 4.5 eV |
| Dipole Moment | Measure of molecular polarity | ~ 3.5 Debye |
| Note: These values are representative and based on DFT calculations for similar aromatic compounds. nih.govasianpubs.org |
Spectroscopic Property Prediction and Interpretation
Computational methods are instrumental in simulating and interpreting the spectra of molecules, providing a direct link between theoretical models and experimental data.
Theoretical Simulations of Vibrational (IR) and Nuclear Magnetic Resonance (NMR) Spectra
Theoretical vibrational spectra (Infrared and Raman) are calculated by determining the second derivatives of the energy with respect to atomic displacements. chemrxiv.orgchemrxiv.org These calculations yield the frequencies and intensities of the vibrational modes. For 2-Formyl-5-hydroxy-3-methoxybenzoic acid, characteristic peaks can be assigned to specific functional groups.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H Stretch | Carboxylic Acid (dimer) | ~2500-3300 (broad) |
| C=O Stretch | Carboxylic Acid | ~1700-1720 |
| C=O Stretch | Formyl Group | ~1680-1700 |
| C-O Stretch | Methoxy Group | ~1250-1270 |
| O-H Bend | Phenolic Hydroxyl | ~1350-1390 |
| Note: Predicted wavenumbers are often scaled to better match experimental data. researchgate.net |
Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. chemrxiv.org Calculations are performed on the optimized geometry, and the resulting magnetic shielding values are referenced against a standard like Tetramethylsilane (TMS) to yield chemical shifts (δ) for ¹H and ¹³C nuclei. These predictions are highly valuable for assigning peaks in experimental spectra and confirming the molecular structure.
Electronic Absorption (UV-Vis) Characteristics and Excitations
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting UV-Vis absorption spectra. sharif.eduacs.org It calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.
For 2-Formyl-5-hydroxy-3-methoxybenzoic acid, the UV-Vis spectrum is expected to show transitions characteristic of substituted aromatic systems. These are typically π → π* and n → π* transitions. nih.gov The π → π* transitions, involving the aromatic ring, are usually the most intense, while the n → π* transitions, originating from the lone pairs on the oxygen atoms of the carbonyl groups, are weaker and occur at longer wavelengths. Analysis of the molecular orbitals involved in these transitions can pinpoint which parts of the molecule are responsible for the absorption of light. acs.org
Reaction Mechanism Modeling and Kinetic Studies
Theoretical chemistry can be used to model the pathways of chemical reactions involving 2-Formyl-5-hydroxy-3-methoxybenzoic acid. By calculating the energies of reactants, transition states, and products, a potential energy surface for a given reaction can be constructed.
For example, modeling the esterification of the carboxylic acid group or the oxidation of the aldehyde group would involve locating the transition state structure for each step. The energy barrier, or activation energy, derived from the difference in energy between the reactant and the transition state, provides insight into the reaction kinetics. rsc.org Such studies can help predict the most favorable reaction conditions and identify potential intermediates, offering a molecular-level understanding of the compound's reactivity in various chemical transformations. researchgate.netacs.org
Transition State Characterization for Key Transformations
No specific studies detailing the characterization of transition states for key chemical transformations involving 2-Formyl-5-hydroxy-3-methoxybenzoic acid were found in the available literature. In computational chemistry, the study of transition states is crucial for understanding reaction mechanisms and calculating reaction rates. youtube.comyoutube.com This typically involves locating the transition state geometry and calculating its energy, often using methods like DFT. researchgate.net For example, studies on other compounds, like the oxidation of nitric oxide or the decomposition of lignin (B12514952) models, have utilized computational methods to investigate their reaction pathways and transition states. researchgate.netacs.orgacs.org
Reactivity Prediction Based on Computational Parameters
There is no specific research available that predicts the reactivity of 2-Formyl-5-hydroxy-3-methoxybenzoic acid based on computational parameters. Generally, computational parameters derived from quantum chemical calculations, such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and various molecular descriptors, are used to predict the reactivity of molecules. imist.maimist.ma For phenolic compounds and benzoic acid derivatives, these parameters can provide insights into their antioxidant properties or their behavior in chemical reactions. frontiersin.orgacs.orgimist.maimist.ma
Table 1: General Computational Parameters Used for Reactivity Prediction
| Parameter | Description |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates molecular stability and reactivity. |
| Electrostatic Potential | Shows the charge distribution on the molecule's surface, indicating sites for electrophilic or nucleophilic attack. |
| Global Electrophilicity Index | A measure of the electrophilic character of a molecule. |
| Nucleophilicity Index | A measure of the nucleophilic character of a molecule. |
This table represents common parameters used in computational chemistry for reactivity prediction; specific values for 2-Formyl-5-hydroxy-3-methoxybenzoic acid are not available in the reviewed literature.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Analyses
There are no QSAR or QSPR analyses specifically focused on 2-Formyl-5-hydroxy-3-methoxybenzoic acid in the reviewed scientific literature. QSAR studies are frequently conducted on broader classes of compounds, such as phenolic compounds or flavonoids, to develop models that predict their biological activities, for example, as antioxidants. frontiersin.orgimist.manih.govresearchgate.netimist.ma These models are built using a range of molecular descriptors.
Table 3: Common Molecular Descriptors in QSAR/QSPR Studies
| Descriptor Category | Examples |
| Topological | Wiener index, Balaban index, Kier & Hall connectivity indices |
| Geometrical | Molecular surface area, molecular volume, ovality |
| Electronic | Dipole moment, polarizability, HOMO/LUMO energies |
| Physicochemical | LogP (octanol-water partition coefficient), molar refractivity, polar surface area (PSA) |
This table lists descriptors commonly employed in QSAR and QSPR studies. Specific models and descriptor values for 2-Formyl-5-hydroxy-3-methoxybenzoic acid are not available.
Advanced Analytical Methodologies for 2 Formyl 5 Hydroxy 3 Methoxybenzoic Acid
Chromatographic Separation Techniques for Purity Assessment and Quantification
Chromatographic methods are indispensable for separating 2-Formyl-5-hydroxy-3-methoxybenzoic acid from impurities and for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prominently used techniques for these purposes.
HPLC is a cornerstone technique for the purity assessment of 2-Formyl-5-hydroxy-3-methoxybenzoic acid. A typical HPLC method would involve a reversed-phase column, which is effective for separating moderately polar compounds. The separation mechanism is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase.
A validated HPLC method for the simultaneous determination of structurally related compounds, such as 2-hydroxy-4-methoxybenzaldehyde (B30951) and 2-hydroxy-4-methoxybenzoic acid, provides a solid foundation for developing a method for 2-Formyl-5-hydroxy-3-methoxybenzoic acid. researchgate.net Such a method often utilizes a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) buffer) to control the pH and improve peak shape. researchgate.netnih.gov Detection is commonly performed using a UV detector, as the aromatic ring and carbonyl functionalities in the molecule exhibit strong UV absorbance. nih.gov
Table 1: Illustrative HPLC Parameters for Analysis of Related Aromatic Acids
| Parameter | Typical Value/Condition |
|---|---|
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.01 M Phosphate Buffer (pH 3) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Temperature | Ambient |
This table is illustrative and based on methods for structurally similar compounds.
UPLC represents a significant advancement over traditional HPLC, offering higher resolution, faster analysis times, and greater sensitivity. This is achieved by using columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher backpressures. For 2-Formyl-5-hydroxy-3-methoxybenzoic acid, a UPLC method would provide a more rapid and efficient means of assessing purity and quantifying the compound, which is particularly beneficial for high-throughput screening applications. The fundamental principles of separation remain the same as in HPLC, but the increased efficiency allows for better separation of closely related impurities.
Mass Spectrometry (MS) Applications for Structural Elucidation and Trace Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of 2-Formyl-5-hydroxy-3-methoxybenzoic acid. When coupled with a chromatographic inlet (e.g., LC-MS), it allows for the identification and quantification of the compound even at trace levels.
For structural elucidation, high-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be used to confirm its elemental formula (C₉H₈O₅). Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further confirm the structure by showing losses of characteristic functional groups, such as the carboxyl group (-COOH), the formyl group (-CHO), and the methoxy (B1213986) group (-OCH₃).
Table 2: Predicted Mass Spectrometry Data for 2-Formyl-5-hydroxy-3-methoxybenzoic acid Isomers
| Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | 197.04445 |
| [M+Na]⁺ | 219.02639 |
Data is based on predicted values for the related isomer 6-formyl-2-hydroxy-3-methoxybenzoic acid from PubChem. uni.lu
Spectroscopic Characterization (e.g., NMR, IR, UV-Vis) for Structural Confirmation and Purity
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in 2-Formyl-5-hydroxy-3-methoxybenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the connectivity of atoms in the molecule.
In the ¹H NMR spectrum, one would expect to see distinct signals for the aldehydic proton, the aromatic protons, the methoxy protons, and the acidic proton of the carboxylic acid, as well as the phenolic hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene (B151609) ring.
The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbons of the aldehyde and the carboxylic acid, as well as for the aromatic carbons and the methoxy carbon.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 2-Formyl-5-hydroxy-3-methoxybenzoic acid would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid and phenol (B47542), the C=O stretch of the aldehyde and carboxylic acid, and C-O stretches of the ether and phenol. researchgate.net
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. The presence of the benzene ring with its activating and deactivating substituents would result in characteristic absorption maxima in the UV region, which can be used for quantitative analysis. nih.gov
Table 3: Expected Spectroscopic Data for 2-Formyl-5-hydroxy-3-methoxybenzoic acid
| Spectroscopy | Expected Features |
|---|---|
| ¹H NMR | Signals for aldehydic, aromatic, methoxy, carboxylic, and phenolic protons |
| ¹³C NMR | Signals for carbonyl, aromatic, and methoxy carbons |
| IR (cm⁻¹) | ~3400-2400 (O-H, acid), ~1700 (C=O, aldehyde), ~1680 (C=O, acid), ~1250 (C-O, ether) |
| UV-Vis (nm) | Absorption maxima characteristic of a substituted benzaldehyde (B42025) |
This table is based on the expected spectral features inferred from the compound's structure and data for similar compounds.
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
Furthermore, it would provide invaluable insights into the intermolecular interactions that govern the crystal packing. These interactions, such as hydrogen bonding involving the carboxylic acid, hydroxyl, and formyl groups, as well as potential π-π stacking of the aromatic rings, are crucial for understanding the physical properties of the solid material. Studies on related molecules like 2-hydroxy-3-methoxybenzoic acid have shown the formation of dimers through hydrogen bonding. researchgate.net
Table 4: Illustrative Crystallographic Data for a Related Benzoic Acid Derivative
| Parameter | 2-hydroxy-3-methoxybenzoic acid |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Key Interactions | O-H···O hydrogen bonding, π-π stacking |
Data from a study on 2-hydroxy-3-methoxybenzoic acid. researchgate.net
Comparative Academic Studies with Structural Analogs and Isomers
Structure-Activity Relationship (SAR) Studies of Related Formyl-hydroxy-methoxybenzoic Acids
The antioxidant activity of phenolic acids, for instance, is heavily influenced by the number and position of hydroxyl and methoxy (B1213986) groups. nih.gov Generally, a greater number of hydroxyl groups correlates with higher antioxidant potential. nih.gov The methoxy group, while also an electron-donating group, can modulate this activity. Studies on related phenolic acids have shown that the presence of a methoxy group can enhance antioxidant activity. nih.gov The carboxylic acid group (-COOH) is a strong electron-withdrawing group, which influences the acidity and reactivity of the entire molecule. quora.com
In the context of biological activity, substituted benzaldehydes have been investigated for a range of applications. For example, certain substituted benzaldehydes have been designed to interact with human hemoglobin. nih.gov The specific substitution pattern is crucial for achieving the desired biological effect. While direct SAR studies on 2-Formyl-5-hydroxy-3-methoxybenzoic acid are not extensively documented in publicly available literature, general principles from related compounds suggest that the interplay of its functional groups would make it a candidate for various biological activities, including antimicrobial and antioxidant effects.
Reactivity Comparisons with Positional Isomers
The reactivity of 2-Formyl-5-hydroxy-3-methoxybenzoic acid can be better understood by comparing it with its positional isomers. The relative positions of the formyl, hydroxyl, and methoxy groups can lead to significant differences in their chemical behavior.
5-Formyl-2-hydroxy-3-methoxybenzoic acid: In this isomer, the positions of the formyl and hydroxyl groups relative to the carboxylic acid are altered. The hydroxyl group is now ortho to the carboxylic acid, which can lead to intramolecular hydrogen bonding. This can affect the acidity of the carboxylic acid and the reactivity of the hydroxyl group. The formyl group is para to the hydroxyl group, and its electron-withdrawing nature would influence the electronic environment of the ring differently than in the title compound.
2-Formyl-5-methoxybenzoic acid: This isomer lacks the hydroxyl group, which would significantly decrease its antioxidant potential. nih.gov The presence of the electron-donating methoxy group at the para position to the formyl group would influence the reactivity of the aldehyde. The synthesis of related compounds like methyl 5-formyl-2-methoxybenzoate is documented, highlighting the utility of this substitution pattern in organic synthesis. prepchem.comchemicalbook.com
The following table provides a summary of the structural differences between these isomers.
Interactive Data Table: Comparison of Positional Isomers| Compound Name | CAS Number | Molecular Formula | Key Structural Differences from 2-Formyl-5-hydroxy-3-methoxybenzoic acid |
| 2-Formyl-5-hydroxy-3-methoxybenzoic acid | N/A | C9H8O5 | - |
| 5-Formyl-2-hydroxy-3-methoxybenzoic acid | 3507-08-2 | C9H8O5 | Hydroxyl at C2, Formyl at C5 |
| 2-Formyl-5-methoxybenzoic acid | 4785-56-2 | C9H8O4 | Lacks a hydroxyl group |
| 2-Formyl-4-hydroxy-5-methoxybenzoic acid | 117285911-53-9 | C9H8O5 | Hydroxyl at C4 |
Influence of Substituent Position and Type on Chemical and Biological Activities
The position and nature of substituents on the benzoic acid ring are critical determinants of its chemical and biological activities.
Chemical Activity:
Acidity: The carboxylic acid group's acidity is influenced by the electronic effects of the other substituents. Electron-withdrawing groups, like the formyl group, generally increase the acidity of benzoic acid, while electron-donating groups, like the hydroxyl and methoxy groups, tend to decrease it. The net effect in 2-Formyl-5-hydroxy-3-methoxybenzoic acid and its isomers will be a balance of these opposing influences. The position of these groups (ortho, meta, or para) relative to the carboxylic acid also plays a crucial role due to inductive and resonance effects. quora.com
Reactivity of the Formyl Group: The electrophilicity of the formyl group's carbon atom is modulated by the other substituents. Electron-donating groups can decrease its reactivity towards nucleophiles, while electron-withdrawing groups can enhance it.
Biological Activity:
Antioxidant Activity: The presence and position of the hydroxyl group are key for antioxidant activity. Phenolic compounds act as antioxidants by donating a hydrogen atom from their hydroxyl group to neutralize free radicals. The stability of the resulting phenoxy radical is influenced by other substituents.
Other Biological Activities: Substituted benzoic acids and benzaldehydes have been explored for a wide array of biological effects, including anti-inflammatory and anti-allergic properties. For instance, 2-hydroxy-3-methoxybenzoic acid has been shown to attenuate mast cell-mediated allergic reactions. nih.gov
Differentiation from Simpler Benzoic Acid Derivatives and Complex Natural Products
Comparison with Simpler Benzoic Acid Derivatives:
Compared to simpler derivatives like benzoic acid, salicylic (B10762653) acid (2-hydroxybenzoic acid), or anisic acid (methoxybenzoic acid), 2-Formyl-5-hydroxy-3-methoxybenzoic acid possesses a more complex substitution pattern. This complexity allows for a finer tuning of its chemical and physical properties. For example, while salicylic acid is known for its medicinal properties, the additional formyl and methoxy groups in the title compound introduce more reactive sites and modify its electronic and steric profile, potentially leading to different biological activities.
The following table highlights the key differences.
Interactive Data Table: Comparison with Simpler Benzoic Acid Derivatives| Compound Name | Key Functional Groups | Notable Properties/Activities |
| Benzoic Acid | Carboxylic acid | Basic aromatic carboxylic acid structure |
| Salicylic Acid | Carboxylic acid, Hydroxyl | Anti-inflammatory, analgesic |
| Anisic Acid | Carboxylic acid, Methoxy | Antiseptic properties |
| 2-Formyl-5-hydroxy-3-methoxybenzoic acid | Carboxylic acid, Formyl, Hydroxyl, Methoxy | Multifunctional with potential for diverse reactivity and biological activity |
Comparison with Complex Natural Products:
Many complex natural products contain substituted benzoic acid moieties within their larger structures. However, 2-Formyl-5-hydroxy-3-methoxybenzoic acid itself is a relatively small and well-defined molecule. Its value often lies in its potential as a synthetic building block for constructing more intricate natural product analogs or other complex organic molecules. Its multiple functional groups offer synthetic handles for a variety of chemical transformations. While it may share some structural motifs with certain natural products, it is distinct from large, polycyclic natural compounds. For instance, while some natural products may contain a hydroxy-methoxy-substituted benzene (B151609) ring, the specific combination with a formyl and a carboxylic acid group at these positions defines the unique character of 2-Formyl-5-hydroxy-3-methoxybenzoic acid.
Future Perspectives and Emerging Research Avenues for 2 Formyl 5 Hydroxy 3 Methoxybenzoic Acid
Development of Novel Synthetic Approaches for Complex Analogs
The future of research into 2-Formyl-5-hydroxy-3-methoxybenzoic acid will heavily rely on the development of innovative synthetic strategies to create a library of complex analogs. While direct synthetic routes for this specific molecule are not extensively documented in publicly available literature, established methods for the synthesis of functionalized benzoic acids and phenolic aldehydes can be adapted and refined.
Future synthetic endeavors will likely focus on:
Late-Stage Functionalization: Techniques such as C-H bond activation will be instrumental in modifying the aromatic ring at various positions. sigmaaldrich.com This approach allows for the introduction of diverse functional groups in the later stages of synthesis, enabling the rapid generation of a wide array of analogs from a common intermediate.
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processes, including improved reaction control, enhanced safety, and the potential for seamless multi-step reactions. researchgate.net Implementing flow chemistry for the synthesis of 2-Formyl-5-hydroxy-3-methoxybenzoic acid analogs could streamline their production and facilitate high-throughput screening.
Catalytic Systems: The development of novel catalysts, such as iridium-based complexes, can facilitate selective ortho-functionalization and other targeted modifications of the benzoic acid scaffold. nih.gov Research into new catalytic systems will be crucial for accessing previously unattainable structural diversity.
Green Chemistry Approaches: Future synthetic routes will increasingly emphasize sustainability. This includes the use of greener solvents, energy-efficient reaction conditions (e.g., microwave or ultrasound-assisted synthesis), and the utilization of bio-based starting materials where possible.
A hypothetical synthetic scheme for generating diverse analogs could involve the initial synthesis of the core 2-Formyl-5-hydroxy-3-methoxybenzoic acid structure, followed by a series of parallel reactions employing late-stage functionalization techniques to introduce a variety of substituents on the aromatic ring.
Deeper Mechanistic Insights into Biological Actions at the Molecular Level
Understanding the precise molecular mechanisms by which 2-Formyl-5-hydroxy-3-methoxybenzoic acid and its analogs exert their biological effects is a critical area for future investigation. Given its structural motifs—a salicylic (B10762653) acid backbone, a formyl group, and a methoxy (B1213986) group—it is plausible that this compound could interact with multiple biological targets.
Future research should aim to:
Identify Protein Targets: Utilizing techniques such as affinity chromatography, proteomics, and computational docking studies will be essential to identify the specific proteins or enzymes that bind to 2-Formyl-5-hydroxy-3-methoxybenzoic acid.
Elucidate Signaling Pathways: Once target proteins are identified, further studies will be needed to understand how binding to these targets modulates cellular signaling pathways. This could involve reporter gene assays, Western blotting, and other molecular biology techniques.
Investigate Structure-Activity Relationships (SAR): By synthesizing and testing a library of analogs, researchers can systematically probe how different functional groups contribute to biological activity. This will provide a clearer picture of the pharmacophore and guide the design of more potent and selective compounds.
Computational Modeling: Molecular dynamics simulations and quantum mechanics calculations can provide valuable insights into the binding modes of these compounds with their targets and help to rationalize observed biological activities.
For instance, the phenolic hydroxyl and carboxylic acid groups suggest potential interactions with cyclooxygenase (COX) enzymes, similar to other non-steroidal anti-inflammatory drugs (NSAIDs). The formyl group could participate in covalent interactions with protein residues, a mechanism that warrants investigation.
Rational Design of Derivatives with Enhanced or Targeted Bioactivities
Building upon mechanistic insights and SAR data, the rational design of derivatives with improved properties will be a key focus. This involves a data-driven approach to drug discovery, moving beyond traditional trial-and-error methods.
Key strategies for the rational design of 2-Formyl-5-hydroxy-3-methoxybenzoic acid derivatives include:
Quantitative Structure-Activity Relationship (QSAR) Studies: By developing mathematical models that correlate structural features with biological activity, QSAR can predict the activity of novel compounds before they are synthesized. rsc.orgderpharmachemica.com This approach can significantly reduce the number of compounds that need to be synthesized and tested.
Fragment-Based Drug Discovery (FBDD): This technique involves identifying small molecular fragments that bind to a biological target and then growing or linking these fragments to create more potent lead compounds. The core scaffold of 2-Formyl-5-hydroxy-3-methoxybenzoic acid could serve as a starting point for FBDD campaigns.
Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties but may lead to improved potency, selectivity, or pharmacokinetic properties. For example, the carboxylic acid group could be replaced with a tetrazole or other acidic bioisosteres.
Prodrug Strategies: To overcome potential issues with drug delivery or metabolism, derivatives could be designed as prodrugs that are converted to the active form in the body.
The ultimate goal of these rational design efforts is to develop derivatives with enhanced potency against a specific target, improved selectivity to reduce off-target effects, and favorable drug-like properties.
Integration of Multi-Omics Data for Comprehensive Biological Profiling
To gain a holistic understanding of the biological effects of 2-Formyl-5-hydroxy-3-methoxybenzoic acid and its analogs, the integration of various "omics" technologies will be indispensable. This systems biology approach can reveal complex interactions and provide a more complete picture of a compound's biological profile.
Future research should incorporate:
Genomics: To identify genetic factors that may influence an individual's response to these compounds.
Transcriptomics: To study how these compounds alter gene expression profiles.
Proteomics: To analyze changes in protein expression and post-translational modifications in response to compound treatment.
Metabolomics: To investigate how these compounds affect metabolic pathways. researchgate.net
By integrating data from these different omics platforms, researchers can construct detailed network models of the compound's mechanism of action. nih.gov This multi-omics approach is particularly valuable for understanding the polypharmacology of natural products and their derivatives, which often interact with multiple targets. rsc.org
Role of 2-Formyl-5-hydroxy-3-methoxybenzoic acid in Interdisciplinary Research Fields
The potential applications of 2-Formyl-5-hydroxy-3-methoxybenzoic acid and its derivatives are not limited to medicinal chemistry. The unique chemical properties of this compound make it a valuable tool in a variety of interdisciplinary research fields.
Emerging areas of application include:
Materials Science: Phenolic aldehydes are precursors for the synthesis of various polymers. Derivatives of 2-Formyl-5-hydroxy-3-methoxybenzoic acid could be explored as monomers for the creation of novel functional polymers with unique optical, electronic, or thermal properties.
Catalysis: The functional groups on this molecule could be utilized in the design of new organocatalysts or ligands for metal-catalyzed reactions.
Chemical Biology: Analogs of 2-Formyl-5-hydroxy-3-methoxybenzoic acid could be developed as chemical probes to study biological processes. For example, by attaching a fluorescent tag or a reactive group, these probes could be used to visualize and identify their cellular targets.
Agrochemicals: The biological activity of phenolic compounds suggests that derivatives of 2-Formyl-5-hydroxy-3-methoxybenzoic acid could be investigated for their potential as herbicides, insecticides, or plant growth regulators.
The interdisciplinary nature of this research will foster collaborations between chemists, biologists, materials scientists, and engineers, leading to new discoveries and applications for this versatile class of compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Formyl-5-hydroxy-3-methoxybenzoic acid?
- Methodological Answer : A two-step synthesis is often employed. First, methoxylation of a hydroxybenzoic acid precursor using iodomethane (CH₃I) and potassium carbonate (K₂CO₃) under reflux conditions (80°C, 4 hours) introduces the methoxy group. Second, formylation via the Vilsmeier-Haack reaction (using POCl₃ and DMF) adds the formyl group. Purification involves recrystallization from tetrahydrofuran (THF)/methanol/water mixtures .
Q. What analytical techniques are used to confirm the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., formyl proton at δ ~10 ppm).
- HPLC : Assess purity (>95% by reversed-phase chromatography).
- X-ray Crystallography : Resolves dihedral angles between aromatic rings and substituents, critical for confirming spatial orientation .
Q. How should 2-Formyl-5-hydroxy-3-methoxybenzoic acid be stored to ensure stability?
- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in amber vials to prevent photodegradation. Avoid exposure to moisture, as hydrolysis of the formyl group may occur .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- Temperature Control : Higher temperatures (80°C) during methoxylation reduce reaction time but may increase byproducts.
- Solvent Systems : THF/MeOH/H₂O (3:1:1) enhances solubility during purification.
- Catalyst Screening : Substituting K₂CO₃ with Cs₂CO₃ improves methoxylation efficiency in sterically hindered substrates .
Q. How do researchers address contradictory spectroscopic data, such as unexpected peaks in NMR?
- Methodological Answer :
- Tautomerism Analysis : The formyl and hydroxyl groups may exhibit keto-enol tautomerism, requiring 2D NMR (e.g., HSQC, HMBC) to resolve.
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify discrepancies .
Q. What derivatives of this compound have demonstrated bioactive potential?
- Methodological Answer :
- Hydroxybenzamide Derivatives : N-substituted analogs (e.g., 3,5-dibromo-2-hydroxybenzamide) show antibacterial activity against E. coli biofilms. Synthesis involves coupling with thiazole-thiol intermediates using SOCl₂ for activation .
- Structural Analogs : 5-Formyl-2-hydroxybenzoic acid (a related compound) exhibits antifungal properties, suggesting the formyl group enhances bioactivity .
Q. What strategies mitigate decomposition during long-term storage?
- Methodological Answer :
- Lyophilization : Freeze-drying the compound in acidic buffer (pH 4–5) prevents hydrolysis.
- Stabilizer Addition : Co-storage with radical scavengers (e.g., BHT) reduces oxidative degradation .
Data Contradiction and Validation
Q. How to resolve conflicting reports on the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Reaction Screening : Test under varying Pd catalyst systems (e.g., Pd(OAc)₂ vs. PdCl₂).
- Byproduct Analysis : Use LC-MS to identify side products (e.g., demethoxylated derivatives) that may arise from harsh conditions .
Q. Why do different studies report varying bioactivity for the same derivative?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
